4-chloro-N-[6-iodo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide
Description
4-Chloro-N-[6-iodo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide is a synthetic small molecule belonging to the imidazo[1,2-a]pyridine class. Its structure features a benzamide core substituted with chlorine at the 4-position, a thiophene ring at the 2-position of the imidazo[1,2-a]pyridine scaffold, and an iodine atom at the 6-position. This compound is structurally related to DS2 (4-chloro-N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]benzamide, CAS 374084-31-8), a well-characterized δ-subunit-containing GABAA receptor (δ-GABAAR) agonist . The iodine substitution at the 6-position distinguishes it from DS2 and may influence its pharmacokinetic and pharmacodynamic properties, including receptor selectivity, solubility, and metabolic stability.
Properties
Molecular Formula |
C18H11ClIN3OS |
|---|---|
Molecular Weight |
479.7 g/mol |
IUPAC Name |
4-chloro-N-(6-iodo-2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)benzamide |
InChI |
InChI=1S/C18H11ClIN3OS/c19-12-5-3-11(4-6-12)18(24)22-17-16(14-2-1-9-25-14)21-15-8-7-13(20)10-23(15)17/h1-10H,(H,22,24) |
InChI Key |
ANNOEIZZDONHQD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=C(N3C=C(C=CC3=N2)I)NC(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[6-iodo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide typically involves multi-step organic reactions One common approach is the condensation of 2-aminopyridine with a suitable aldehyde to form the imidazo[1,2-a]pyridine coreThe thiophene ring can be incorporated via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using appropriate thiophene derivatives .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[6-iodo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Halogen atoms (chloro and iodo) can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while substitution reactions can introduce various functional groups at the halogen sites .
Scientific Research Applications
4-chloro-N-[6-iodo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors.
Mechanism of Action
The mechanism of action of 4-chloro-N-[6-iodo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the chloro and iodo groups can enhance its binding affinity and selectivity for certain targets. The thiophene ring may also contribute to its overall bioactivity by facilitating interactions with hydrophobic pockets in proteins .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The iodine substituent in the target compound introduces significant differences compared to analogs:
*Calculated based on DS2’s molecular weight (353.83) + iodine (126.9).
- Iodine vs. Methyl groups (as in 6-/8-methyl analogs) improve metabolic stability but may reduce δ-GABAAR selectivity .
Receptor Selectivity and Pharmacological Activity
- Target Compound: No direct data on δ-GABAAR selectivity is available.
- It enhances tonic inhibition in dentate gyrus granule cells and thalamocortical neurons .
Therapeutic Potential and Limitations
- Target Compound : The iodine substituent could improve CNS penetration for neurological disorders (e.g., epilepsy, anxiety). However, reduced solubility may limit formulation options .
- DS2 : Preclinical studies highlight its efficacy in modulating tonic inhibition without sedation, but its lack of clinical advancement underscores challenges in balancing selectivity and safety .
Biological Activity
4-chloro-N-[6-iodo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide is a compound of significant interest due to its potential biological activities. Its unique structure, featuring a combination of chloro, iodo, and thiophene moieties, suggests diverse interactions with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the following features:
| Property | Value |
|---|---|
| CAS Number | 2745204-83-3 |
| Molecular Formula | C18H11ClIN3OS |
| Molecular Weight | 479.7 g/mol |
This compound's structure allows for potential interactions with various biological molecules, making it a candidate for further investigation in pharmacological studies.
Research indicates that compounds similar to this compound may exert their biological effects through several mechanisms:
- Enzyme Inhibition : Many imidazole derivatives are known to inhibit specific enzymes involved in disease pathways. For instance, studies have shown that benzimidazole derivatives can inhibit β-glucuronidase activity, which is crucial in drug metabolism and detoxification processes .
- Antiproliferative Activity : Similar compounds have exhibited cytotoxic effects against cancer cell lines. For example, pyrido[1,2-a]benzimidazoles have shown moderate antineoplastic activity against leukemia cell lines .
- Antiviral Properties : N-Heterocycles like imidazoles have been identified as promising antiviral agents. Research has demonstrated that certain derivatives can inhibit viral replication effectively .
Biological Activity Studies
Several studies have evaluated the biological activity of related compounds and provided insights into the potential efficacy of this compound.
Case Study: Anticancer Activity
A study on pyrido[1,2-a]benzimidazole derivatives revealed that certain modifications led to enhanced cytotoxicity against cancer cell lines. Compounds exhibiting IC50 values lower than 10 µM were considered potent candidates for further development . The presence of halogen substitutions (like chlorine and iodine) in the structure is often correlated with increased biological activity.
Antimicrobial Activity
Research has indicated that imidazole derivatives can exhibit significant antimicrobial properties. For example, a benzimidazole derivative was tested against various pathogens and showed promising results with minimum inhibitory concentrations (MICs) ranging from 5 to 50 µg/mL depending on the strain tested . This suggests that similar activities may be expected from our compound of interest.
Research Findings Summary
The following table summarizes key findings from recent studies related to the biological activities of compounds structurally similar to this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
